

# Tredaptive Adverse Events: A Technical Support Center for Researchers

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## Compound of Interest

Compound Name: Tredaptive

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This technical support guide provides in-depth information for researchers, scientists, and drug development professionals investigating the adverse events associated with **Tredaptive** (nicotinic acid/laropiprant). The content is presented in a question-and-answer format to address specific issues that may arise during experimental design and execution.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the withdrawal of **Tredaptive** from the market?

A1: **Tredaptive** was withdrawn from the market because the large-scale HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) clinical trial failed to demonstrate a significant reduction in major vascular events when added to statin therapy.<sup>[1][2]</sup> Furthermore, the study revealed a statistically significant increase in the incidence of non-fatal serious adverse events in the group receiving **Tredaptive** compared to the placebo group.<sup>[1][2][3]</sup> The European Medicines Agency's (EMA) Committee for Medicinal Products for Human Use (CHMP) concluded that the benefits of **Tredaptive** no longer outweighed its risks.<sup>[4]</sup>

Q2: What were the major adverse events observed with **Tredaptive** in the HPS2-THRIVE study?

A2: The HPS2-THRIVE study, which enrolled 25,673 high-risk patients, identified several statistically significant increases in serious adverse events with **Tredaptive**.<sup>[1][5]</sup> These included:

- Myopathy: An increased risk of muscle-related side effects.[6]
- New-Onset Diabetes and Disturbances in Glycemic Control: A higher incidence of newly diagnosed diabetes and complications in patients with pre-existing diabetes.[7][8]
- Bleeding: An excess of both gastrointestinal and intracranial bleeding.[7][8]
- Infections: A higher rate of serious infections.[7][8]
- Gastrointestinal and Skin-related Issues: Including indigestion, itching, and rashes.[9]

## Troubleshooting Guides

### Investigating Niacin-Induced Flushing and Laropiprant's Mechanism

Q3: We are investigating the mechanism of niacin-induced flushing. What is the established signaling pathway?

A3: Niacin-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells and macrophages.[9][10] This activation leads to the production and release of prostaglandin D2 (PGD2). PGD2 then binds to the prostaglandin D2 receptor 1 (DP1) on capillary endothelial cells, causing vasodilation and the characteristic flushing symptoms.[11][12]

Diagram of the Niacin-Induced Flushing Pathway:



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Niacin-induced flushing pathway and the action of laropiprant.

Q4: How can we quantify PGD2 release in response to nicotinic acid in our experiments?

A4: A reliable method to quantify PGD2 release is to measure its stable metabolite, 9 $\alpha$ ,11 $\beta$ -PGF2, in plasma or urine using gas chromatography-mass spectrometry (GC-MS).[13] This method provides high sensitivity and specificity.

Experimental Protocol: Measurement of PGD2 Metabolite (9 $\alpha$ ,11 $\beta$ -PGF2) by GC-MS

- **Sample Collection:** Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) at baseline and at various time points after nicotinic acid administration (e.g., 15, 30, 45, 60, 120, and 240 minutes).[13] Immediately centrifuge the samples to separate the plasma and store at -80°C until analysis.
- **Sample Preparation (Solid-Phase Extraction):**
  - Acidify plasma samples to pH 3 with formic acid.
  - Add a deuterated internal standard (e.g., 9 $\alpha$ ,11 $\beta$ -PGF2-d4) for accurate quantification.
  - Apply the sample to a C18 solid-phase extraction column pre-conditioned with methanol and water.
  - Wash the column with a non-polar solvent (e.g., hexane) to remove lipids.
  - Elute the prostaglandins with a more polar solvent (e.g., ethyl acetate).
  - Evaporate the eluate to dryness under a stream of nitrogen.
- **Derivatization:**
  - To improve volatility and thermal stability for GC analysis, derivatize the sample. This typically involves a two-step process:
    1. Methoximation of the ketone groups.

2. Silylation of the hydroxyl groups to form pentafluorobenzyl (PFB) esters and trimethylsilyl (TMS) ethers.

- GC-MS Analysis:
  - Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  - Use a suitable capillary column (e.g., DB-1) for separation.
  - Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.
  - Monitor the characteristic ions for both the native PGD2 metabolite and the deuterated internal standard.
- Quantification:
  - Construct a standard curve using known concentrations of the PGD2 metabolite.
  - Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

## Assessing Myopathy

Q5: We are planning a preclinical/clinical study and need to assess the risk of drug-induced myopathy. What is a standard protocol?

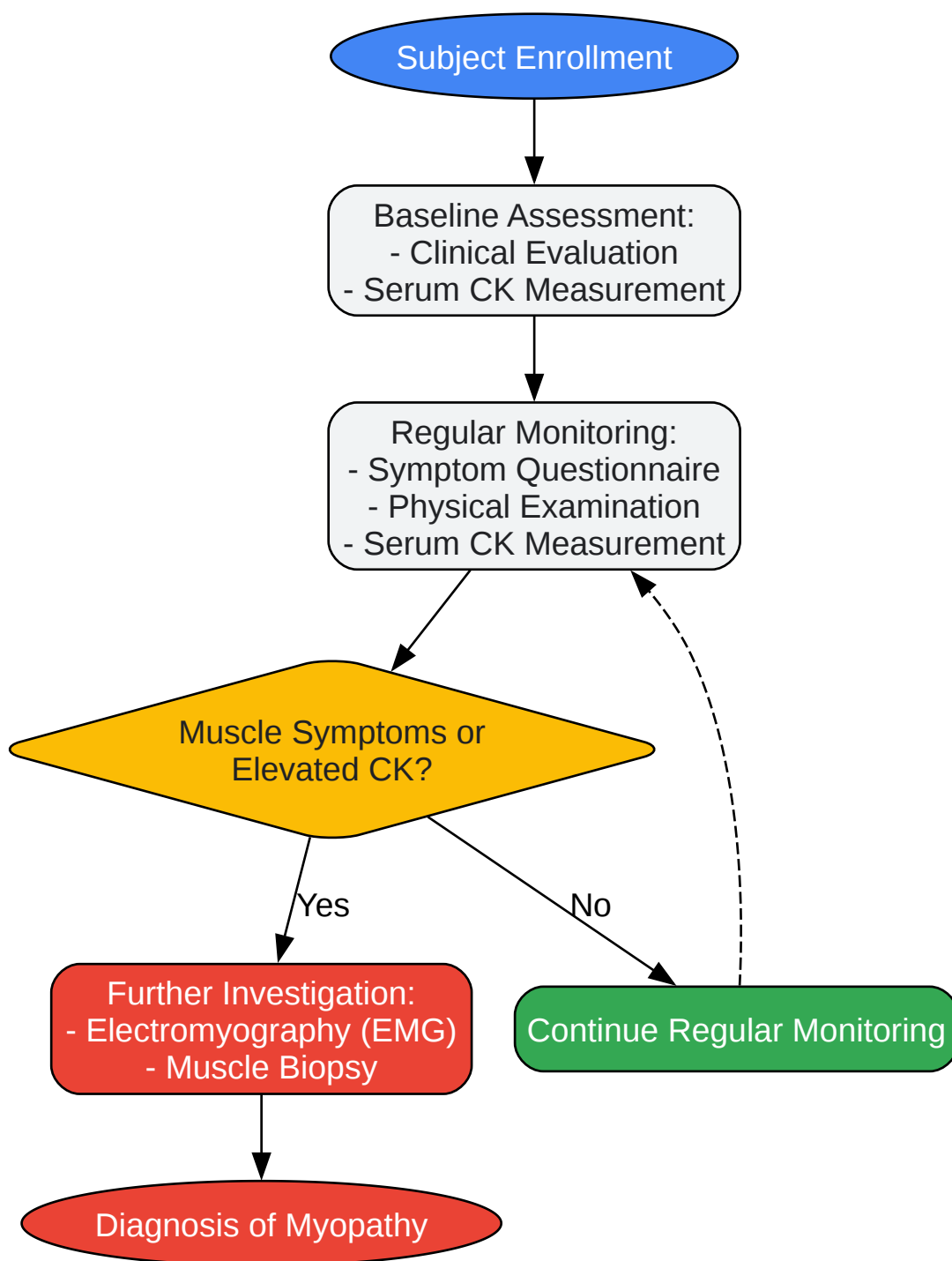
A5: A comprehensive assessment of drug-induced myopathy should include clinical monitoring, biochemical markers, and potentially more invasive procedures if myopathy is suspected.

### Experimental Protocol: Assessment of Drug-Induced Myopathy

- Clinical Monitoring:
  - Regularly question subjects about muscle-related symptoms such as pain (myalgia), weakness, tenderness, or cramps.
  - Perform physical examinations to assess muscle strength and tenderness.

- Biochemical Monitoring (Creatine Kinase):
  - Measure serum creatine kinase (CK) levels at baseline and at regular intervals throughout the study.
  - In the HPS2-THRIVE study, CK was measured at each follow-up visit, and more frequently if muscle symptoms were reported or if alanine transaminase (ALT) levels were elevated. [\[6\]](#)
  - Define myopathy based on pre-specified CK elevation thresholds (e.g., >5x or >10x the upper limit of normal) with or without muscle symptoms.[\[6\]](#)
- Further Investigation (if myopathy is suspected):
  - Electromyography (EMG): Can help to differentiate between myopathic and neurogenic causes of weakness.
  - Muscle Biopsy: In cases of persistent or severe myopathy, a muscle biopsy can provide definitive evidence of muscle damage and may reveal specific pathological features.[\[14\]](#)

Diagram of the Myopathy Assessment Workflow:



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Workflow for the assessment of drug-induced myopathy.

## Monitoring Glycemic Control

Q6: How should we monitor for potential effects on glycemic control and new-onset diabetes in our clinical trial?

A6: Monitoring for adverse effects on glycemic control involves regular blood glucose measurements and standardized diagnostic criteria for new-onset diabetes.

#### Experimental Protocol: Monitoring Glycemic Control

- Baseline Assessment:
  - Measure fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) at the beginning of the study to establish a baseline.
  - Identify subjects with pre-existing diabetes.
- Regular Monitoring:
  - Measure FPG and/or HbA1c at regular intervals (e.g., every 6-12 months) for all subjects.
  - For subjects with known diabetes, more frequent monitoring (including self-monitoring of blood glucose) may be necessary to detect disturbances in glycemic control.[\[15\]](#)
- Diagnosis of New-Onset Diabetes:
  - Use standardized diagnostic criteria, such as those from the American Diabetes Association (ADA):
    - Fasting plasma glucose  $\geq 126$  mg/dL (7.0 mmol/L)
    - 2-hour plasma glucose  $\geq 200$  mg/dL (11.1 mmol/L) during an oral glucose tolerance test (OGTT)
    - HbA1c  $\geq 6.5\%$
    - In a patient with classic symptoms of hyperglycemia or hyperglycemic crisis, a random plasma glucose  $\geq 200$  mg/dL (11.1 mmol/L)
- Continuous Glucose Monitoring (CGM):

- For more detailed insights into glycemic variability and the incidence of hypoglycemia or hyperglycemia, consider using continuous glucose monitoring (CGM) devices in a subset of participants.[\[16\]](#)[\[17\]](#)

## Quantitative Data from the HPS2-THRIVE Study

The following tables summarize the key quantitative data on adverse events from the HPS2-THRIVE trial.

Table 1: Incidence of Myopathy in the HPS2-THRIVE Study[\[6\]](#)[\[18\]](#)[\[19\]](#)

Patient Group	Tredaptive Group	Placebo Group	Risk Ratio (95% CI)	p-value
Overall	0.16%/year	0.04%/year	4.4 (2.6-7.5)	<0.0001
Chinese Participants	0.66%/year	0.13%/year	-	-
European Participants	0.07%/year	0.04%/year	-	-

Table 2: Incidence of Diabetes-Related Adverse Events in the HPS2-THRIVE Study[\[7\]](#)[\[8\]](#)[\[18\]](#)

Adverse Event	Tredaptive Group	Placebo Group	Hazard Ratio (95% CI)	p-value
New-Onset Diabetes	5.7%	4.3%	1.32 (1.16-1.51)	<0.001
Disturbances in Diabetes Control	11.1%	7.5%	1.56 (1.35-1.80)	<0.001

Table 3: Incidence of Other Serious Adverse Events in the HPS2-THRIVE Study[\[7\]](#)[\[8\]](#)[\[18\]](#)



Adverse Event Category	Tredaptive Group	Placebo Group	p-value
Bleeding	2.5%	1.9%	<0.001
Infections	8.0%	6.6%	<0.001
Gastrointestinal	4.8%	3.8%	<0.001
Musculoskeletal	3.7%	3.0%	<0.001

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## References

- 1. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropirant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipid.org [lipid.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropirant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serious Adverse Effects of Extended-release Niacin/Laropirant: Results From the Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) Trial [pubmed.ncbi.nlm.nih.gov]
- 8. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 9. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niacin Rx Suspended Worldwide | Medicap [mpi.rxwiki.com]

- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-related Myopathies of Which the Clinician Should Be Aware - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clinicalink.com [clinicalink.com]
- 17. Role of Continuous Glucose Monitoring in Clinical Trials: Recommendations on Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heart Protection Study 2—Treatment of HDL to Reduce the Incidence of Vascular Events - American College of Cardiology [acc.org]
- 19. medscape.com [medscape.com]
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